molecular formula C12H11BrN2 B1475532 4-Bromo-6-(3,4-dimethylphenyl)pyrimidine CAS No. 1594444-95-7

4-Bromo-6-(3,4-dimethylphenyl)pyrimidine

Cat. No.: B1475532
CAS No.: 1594444-95-7
M. Wt: 263.13 g/mol
InChI Key: WMSQCLHNLXEBBZ-UHFFFAOYSA-N
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Description

4-Bromo-6-(3,4-dimethylphenyl)pyrimidine is a brominated pyrimidine derivative substituted with a 3,4-dimethylphenyl group at the 6-position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1- and 3-positions of the six-membered ring. The bromine atom at the 4-position and the bulky 3,4-dimethylphenyl substituent confer unique electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and materials science. Its reactivity is influenced by the electron-withdrawing bromine atom and the electron-donating methyl groups on the aryl ring, enabling diverse synthetic modifications such as cross-coupling reactions or nucleophilic substitutions .

Properties

IUPAC Name

4-bromo-6-(3,4-dimethylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c1-8-3-4-10(5-9(8)2)11-6-12(13)15-7-14-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSQCLHNLXEBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Bromo-6-(3,4-dimethylphenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in nucleophilic displacement reactions and metallation processes

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and differentiation of various cell types, making it a valuable tool for cellular biology research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to undergo nucleophilic displacement and metallation reactions highlights its potential as a versatile biochemical reagent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods. Understanding these temporal effects is essential for optimizing its use in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are essential for its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, influencing its biochemical interactions and effects.

Biological Activity

4-Bromo-6-(3,4-dimethylphenyl)pyrimidine (CAS No. 1594444-95-7) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidines are a significant class of compounds in drug discovery, known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12BrN3\text{C}_{12}\text{H}_{12}\text{BrN}_{3}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its mechanism of action may involve:

  • Inhibition of Enzymatic Activity : Similar pyrimidine derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation and bacterial replication.
  • Receptor Modulation : Compounds in this class can act as modulators for various receptors, influencing signaling pathways critical for cell survival and growth.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells, indicating potent antiproliferative activity.
Cell Line IC50 (µM) Reference
MCF-75.0
MDA-MB-2317.5

Antibacterial Activity

Pyrimidines are also explored for their antibacterial properties. For example:

  • Inhibition of DNA Gyrase : Some studies have reported that similar compounds inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to bacterial cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substitution Patterns : The presence of bromine and dimethyl groups on the phenyl ring significantly enhances its biological activity compared to unsubstituted pyrimidines.

Case Studies

  • Anticancer Studies : A study conducted by Kumari et al. focused on the development of pyrimidine derivatives targeting DNA gyrase. They reported that derivatives with similar structures to this compound exhibited enhanced cytotoxicity against resistant strains of cancer cells .
  • Antibacterial Evaluation : Research highlighted the effectiveness of pyrimidine compounds against methicillin-resistant Staphylococcus aureus (MRSA). Compounds structurally related to this compound demonstrated minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 4-Bromo-6-(3,4-dimethylphenyl)pyrimidine and related compounds:

Compound Name Core Structure Substituents Key Features Reference
This compound Pyrimidine -Br (C4), 3,4-dimethylphenyl (C6) High steric bulk, potential for Suzuki coupling via bromine.
4-Bromo-2,6-diphenylpyrimidine Pyrimidine -Br (C4), -Ph (C2, C6) Symmetric diphenyl groups enhance π-stacking; bromine enables functionalization.
4-Bromo-2,6-dimethoxypyrimidine Pyrimidine -Br (C4), -OMe (C2, C6) Methoxy groups increase electron density, altering reactivity in nucleophilic substitutions.
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid Quinoline -Br (C6), 3,4-dimethylphenyl (C2), -COOH (C4) Extended conjugation and carboxylic acid group enable metal coordination or salt formation.
6-(4-Bromophenyl)-2-chloro-7-(2-fluorophenyl)-triazolo-pyrimidine Triazolopyrimidine -Br (C6), -Cl (C2), -F (C7) Multisubstituted system with halogen diversity; potential antimicrobial activity.

Key Observations :

  • Electronic Effects : Methoxy-substituted pyrimidines (e.g., 4-Bromo-2,6-dimethoxypyrimidine) exhibit greater electron density at the ring compared to dimethylphenyl-substituted analogs, favoring electrophilic aromatic substitution .
  • Biological Relevance: Halogenated pyrimidines and quinoline derivatives (e.g., 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid) are often explored for antimicrobial activity, as bromine and fluorine enhance bioavailability and target binding .

Spectroscopic and Physicochemical Properties

  • 13C-NMR Data : For the structurally related compound 7-(3,4-dimethylphenyl)-5-(3-hydroxy-1,4-dioxo-naphthalen-2-yl)-pyrimidine (), the 13C-NMR spectrum shows distinct shifts for carbons adjacent to electron-withdrawing groups (e.g., δ 181.6 ppm for the carbonyl group). Comparable shifts are expected in the target compound, with the bromine atom deshielding nearby carbons (δ ~130–135 ppm for aromatic carbons) .
  • Melting Points and Solubility: Bulkier substituents like 3,4-dimethylphenyl reduce solubility in polar solvents compared to methoxy-substituted analogs. For instance, 4-Bromo-2,6-dimethoxypyrimidine is more soluble in methanol than the target compound due to hydrogen bonding with methoxy groups .

Preparation Methods

Preparation of Aryl-Substituted Pyrimidine Intermediate

A common approach involves synthesizing a 4,6-dichloropyrimidine derivative bearing the 3,4-dimethylphenyl group at the 6-position, which is then selectively substituted or modified.

  • Starting materials: 3,4-dimethylphenylacetic acid or related esters.
  • Catalysts: Solid acid catalysts such as complexes of iron oxide, zirconium oxide, titanium oxide, or silica gel loaded with sulfate ions have been employed to catalyze esterification and subsequent reactions.
  • Solvents: Toluene is frequently used as a hydrophobic solvent to facilitate esterification and extraction steps.

Example Reaction Conditions:

Step Reagents & Conditions Outcome Yield (%)
Esterification 3,4-dimethylphenylacetic acid + methanol, solid acid catalyst, reflux 5-6 h Methyl 3,4-dimethylphenylacetate intermediate ~94-95
Carbonate Reaction Intermediate + dimethyl carbonate + sodium methoxide, 75°C, 6 h Malonate diester intermediate Not specified
Cyclization Intermediate + formamidine hydrochloride, 20-30°C, 15-17 h 4,6-dihydroxypyrimidine derivative ~92-93

The cyclization step forms the pyrimidine ring by reaction of the malonate diester intermediate with formamidine hydrochloride, yielding a dihydroxypyrimidine intermediate.

Bromination and Chlorination to Obtain Target Compound

  • Chlorination: The dihydroxypyrimidine intermediate is chlorinated using phosphorus oxychloride (POCl3) or solid phosgene in the presence of catalysts such as N,N-dimethylaminopyridine or N,N-dimethylaniline.
  • Bromination: For 4-bromo substitution, bromination can be conducted either prior to or after chlorination, depending on the synthetic route.

Typical Reaction Conditions:

Step Reagents & Conditions Outcome Yield (%)
Chlorination Intermediate + POCl3 + toluene + catalyst, 50-100°C, 3-4 h 4,6-dichloropyrimidine derivative ~85
Bromination Selective bromination at 4-position (conditions vary) This compound Not explicitly detailed

Post-reaction workup involves aqueous extraction, organic phase separation, solvent removal under reduced pressure, and recrystallization in ethanol to achieve high purity.

Research Findings and Yield Analysis

The multi-step synthesis achieves overall yields in the range of approximately 70-75%, with individual step yields as follows:

Step Yield (%) Notes
Esterification 94-95 High efficiency with solid acid catalysts
Carbonate Reaction Not specified Dependent on reaction time and temperature
Cyclization 92-93 Mild conditions favor high yield
Chlorination 84-85 Requires controlled temperature and catalyst
Overall Yield ~73-75 Calculated from combined step yields

Purity of the final product is typically above 99.9% as confirmed by high-performance liquid chromatography (HPLC).

Summary Table of Preparation Method

Step Reaction Reagents & Catalysts Conditions Yield (%) Notes
1 Esterification 3,4-dimethylphenylacetic acid, methanol, solid acid catalyst (Fe, Zr, Ti oxides + sulfate) Reflux 5-6 h 94-95 Catalyst recovery by filtration
2 Carbonate reaction Intermediate 1, dimethyl carbonate, sodium methoxide 75°C, 6 h Not specified N2 atmosphere
3 Cyclization Intermediate 2, formamidine hydrochloride 20-30°C, 15-17 h 92-93 pH adjustment and filtration
4 Chlorination Intermediate 3, POCl3, toluene, N,N-dimethylaminopyridine 50-100°C, 3-4 h 84-85 Followed by aqueous extraction
5 Bromination Brominating agent (conditions vary) Controlled temperature Not specified Selective bromination at 4-position

Notes on Methodology and Optimization

  • The use of solid acid catalysts with sulfate ion loading enhances esterification efficiency and catalyst recyclability.
  • Mild temperatures during cyclization prevent decomposition and side reactions.
  • Chlorination with POCl3 requires careful control to avoid over-chlorination or degradation.
  • Bromination specificity depends on the electronic environment; thus, reaction conditions must be optimized to avoid polybromination.
  • Purification via recrystallization in ethanol ensures high purity suitable for pharmaceutical or material applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-6-(3,4-dimethylphenyl)pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : While direct synthetic data for this compound is limited, analogous bromopyrimidine derivatives are synthesized via:

  • Nucleophilic Aromatic Substitution : Reacting 4,6-dichloropyrimidine with 3,4-dimethylphenyl lithium, followed by bromination using NaBr/CuBr₂ in DMF at 80–100°C .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling of 4-bromo-6-iodopyrimidine with 3,4-dimethylphenylboronic acid using Pd(PPh₃)₄ as a catalyst in THF/water under reflux .
  • Key Variables : Catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. THF), and temperature (60–120°C) critically affect yields (reported 45–82% for similar compounds) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are typical spectral benchmarks?

  • Methodological Answer :

  • ¹H/¹³C NMR : Expect aromatic protons at δ 7.2–8.1 ppm (split due to bromine’s deshielding effect) and methyl groups at δ 2.2–2.5 ppm. Coupling constants (J ≈ 2–4 Hz) confirm para-substitution .
  • HRMS : Molecular ion peak [M+H]⁺ should match theoretical m/z (calc. for C₁₂H₁₂BrN₂: 263.0184; observed ±0.002) .
  • X-Ray Crystallography : For unambiguous confirmation, single-crystal analysis reveals dihedral angles between pyrimidine and aryl rings (typically 15–30°) and Br···H interactions (2.8–3.2 Å) .

Q. What safety protocols are recommended for handling brominated pyrimidines during synthesis?

  • Methodological Answer :

  • Personal Protection : Use nitrile gloves, fume hoods, and goggles to avoid inhalation/contact (H303+H313+H333 hazards) .
  • Waste Management : Segregate halogenated waste for incineration by licensed facilities to prevent environmental release of brominated byproducts .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting or integration) be resolved for this compound?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, NOESY can confirm spatial proximity between the bromine atom and methyl groups .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts within ±0.3 ppm of experimental values, aiding peak assignment .

Q. What strategies optimize regioselectivity in bromination or cross-coupling reactions for this scaffold?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., -OMe) at the 5-position of pyrimidine to direct bromination to the 4-position, followed by deprotection .
  • Catalyst Screening : Pd-XPhos systems enhance selectivity in Suzuki couplings with sterically hindered boronic acids (e.g., 3,4-dimethylphenyl), reducing homocoupling byproducts .

Q. How do electronic effects of the 3,4-dimethylphenyl group influence reactivity in downstream functionalization?

  • Methodological Answer :

  • Electron-Donating Effects : Methyl groups increase electron density on the pyrimidine ring, accelerating electrophilic substitutions (e.g., nitration) at the 2-position.
  • Steric Hindrance : Bulkier substituents may limit access to the 6-position, favoring mono-functionalization. Kinetic studies (e.g., monitoring by HPLC) quantify these effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-(3,4-dimethylphenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-(3,4-dimethylphenyl)pyrimidine

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